24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene
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Overview
Description
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene is a complex organic compound with a unique hexacyclic structure. It is known for its presence in certain medicinal plants and has been studied for its potential therapeutic properties .
Preparation Methods
The synthesis of 24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene involves multiple steps, including cyclization and methylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced organic synthesis techniques and specialized equipment to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, leading to the formation of reduced analogs.
Substitution: It can participate in substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[1111002,1004,8015,23
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar compounds include other alkaloids with complex cyclic structures, such as:
Properties
CAS No. |
30243-28-8 |
---|---|
Molecular Formula |
C20H16NO4+ |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |
InChI |
InChI=1S/C20H16NO4/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21/h2-3,6-8H,4-5,9-10H2,1H3/q+1 |
InChI Key |
YESPQCLKTIRGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3 |
Origin of Product |
United States |
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